2-((1-(2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-31-20-7-3-2-6-19(20)28-12-11-27(23(28)30)16-22(29)26-10-4-5-18(15-26)32-21-13-17(14-24)8-9-25-21/h2-3,6-9,13,18H,4-5,10-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFSCWUDHJAMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups, including an imidazolidinone ring, a piperidine moiety, and a nitrile group. Its molecular formula is , with a molecular weight of approximately 344.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the imidazolidinone ring from 2-methoxybenzaldehyde and glycine derivatives, followed by the coupling with piperidine and subsequent modifications to introduce the isonicotinonitrile moiety.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing methoxyphenyl groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Studies have explored the anticancer potential of imidazolidinone derivatives. In vitro assays demonstrated that certain analogs inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The exact mechanism often involves the modulation of signaling pathways related to cell survival.
Neuropharmacological Effects
Piperidine-containing compounds are known for their interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence dopamine and serotonin receptors, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical to microbial survival or cancer cell growth.
- Receptor Modulation : The piperidine structure allows for binding to neurotransmitter receptors, affecting neuronal signaling pathways.
Case Studies
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that similar compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 5 µg/mL.
- Anticancer Studies : Research involving imidazolidinone derivatives showed a dose-dependent reduction in viability of MCF-7 breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the derivative.
- Neuropharmacological Assessment : A recent investigation into piperidine derivatives revealed significant binding affinity to dopamine D2 receptors, with Ki values indicating potential for further development as neuroprotective agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues from Literature
Key Structural and Functional Insights
Methoxyphenyl vs. Halogenated Phenyl Groups The target compound’s 2-methoxyphenyl group may improve solubility compared to halogenated analogues like SR140333 (3,4-dichlorophenyl) but could reduce hydrophobic interactions in binding pockets .
Imidazolidinone vs. Heterocyclic Cores The 2-oxoimidazolidin-1-yl group in the target compound provides a rigid, hydrogen-bond-accepting scaffold absent in pyrimido-oxazine (Compound 19) or indole-based (LY303870) analogues. This rigidity may influence conformational stability in target binding .
Acetyl-Piperidine Linkers Both the target compound and LY303870 utilize acetylated piperidine subunits, a feature associated with improved metabolic stability compared to non-acetylated piperidines (e.g., CP99994) .
Isonicotinonitrile vs. Cyano/Fluorophenyl Groups The isonicotinonitrile group in the target compound offers a planar, electron-deficient aromatic system distinct from the tetrahedral geometry of cyano groups in Compound 17. This could enhance π-stacking in kinase or receptor targets .
Q & A
Q. What are the standard synthetic routes for 2-((1-(2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the imidazolidinone core via cyclization of substituted urea derivatives under acidic or basic conditions.
- Step 2 : Acetylation of the piperidine moiety using chloroacetyl chloride or similar reagents.
- Step 3 : Coupling with isonicotinonitrile via nucleophilic substitution or Mitsunobu reaction.
Key factors affecting yield include: - Catalysts : Piperidine or triethylamine for base-mediated reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) prevents side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., methoxy, acetyl, nitrile) and connectivity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) validate key groups .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can contradictory biological activity data from different studies on structural analogs be systematically resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) .
- Structural Variability : Compare substituent effects (e.g., methoxy vs. fluoro groups) on target binding using SAR analysis .
- Data Normalization : Normalize activity data against positive/negative controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational strategies are recommended to predict the binding affinity of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding energies .
Q. What challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthetic Complexity : Modifications to the imidazolidinone or piperidine rings require multi-step routes with low yields .
- Bioactivity Heterogeneity : Minor structural changes (e.g., aryl substituents) can lead to divergent effects on potency and selectivity .
- Data Integration : Use cheminformatics tools (e.g., KNIME or MOE) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How can process control and simulation techniques optimize large-scale synthesis of this compound?
- Methodological Answer :
- Process Modeling : Use Aspen Plus or COMSOL to simulate heat/mass transfer in reactors .
- Quality-by-Design (QbD) : Identify critical process parameters (CPPs) like temperature gradients and mixing rates .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and PBS buffers at physiological pH .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates that skew solubility data .
- Reference Standards : Compare with structurally similar compounds (e.g., pyridazine derivatives) .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst | Piperidine (5 mol%) | |
| Solvent | DMF | |
| Temperature | 60–80°C | |
| Reaction Time | 12–24 hours |
Table 2 : Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Features | Evidence Source |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (OCH₃) | |
| ¹³C NMR | δ 170 ppm (C=O) | |
| IR | 2200 cm⁻¹ (C≡N) | |
| HRMS | [M+H]⁺ = Calculated m/z |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
